(6-Azabicyclo[3.2.1]octan-5-yl)methanol
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Overview
Description
“(6-Azabicyclo[3.2.1]octan-5-yl)methanol” is a chemical compound with the CAS Number: 2167028-08-0 . It has a molecular weight of 141.21 . The IUPAC name of this compound is ( (1S,5R)-6-azabicyclo [3.2.1]octan-5-yl)methanol .
Synthesis Analysis
The synthesis of similar structures like the 8-azabicyclo[3.2.1]octane scaffold has been achieved through various methods . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C8H15NO/c10-6-8-3-1-2-7(4-8)5-9-8/h7,9-10H,1-6H2 . This compound is part of the family of nitrogen-containing heterocycles .Chemical Reactions Analysis
The 2-azabicyclo[3.2.1]octane system, which is similar to the structure of “this compound”, has been applied as a key synthetic intermediate in several total syntheses . The unique structure of these compounds can make them a challenging scaffold to acquire .Scientific Research Applications
Stereoselective Ring Expansion : A study by Wojaczyńska et al. (2012) discusses the stereoselective ring expansion of 2-azanorbornan-3-yl methanols, which are closely related to (6-Azabicyclo[3.2.1]octan-5-yl)methanol. They achieved high yielding, stereoselective ring expansion to novel 2-azabicyclo[3.2.1]octane systems, demonstrating the potential for creating diverse chemical structures from this compound (Wojaczyńska, Turowska-Tyrk, & Skarżewski, 2012).
Nucleofugal Reactions : Krow et al. (2008) explored the use of Selectfluor as a nucleofuge in the reactions of azabicyclo[n.2.1]alkane beta-halocarbamic acid esters. Their research provides insights into the reactivity and potential applications of azabicyclo[3.2.1]octanes in various chemical transformations (Krow et al., 2008).
Photochemical Transformations : The photolysis of certain oximes related to this compound has been studied by Suginome, Furukawa, & Orito (1991). Their research delves into photochemical nitrogen insertion into bicyclic compounds, highlighting potential applications in creating novel molecular structures (Suginome, Furukawa, & Orito, 1991).
Polymerization Applications : Research by Okada et al. (1990) on the synthesis and ring-opening polymerization of novel bicyclic oxalactams, including structures related to this compound, shows the potential of these compounds in creating new polyamides with varied structural units (Okada, Sumitomo, Mori, Hall, Chan, & Bruck, 1990).
Structure and Properties of Polymers : Mühlbach and Schulz (1988) evaluated the structure of 1-azabicyclo[4.2.0]octane, which shares structural similarities with this compound, and studied its homopolymerization. This provides insight into the structural properties and potential applications of related azabicyclic compounds in polymer science (Mühlbach & Schulz, 1988).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold, which is a key structural component of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Biochemical Pathways
Given its structural similarity to tropane alkaloids, it may influence similar biochemical pathways .
Result of Action
Compounds with similar structures have been shown to exhibit nematicidal activities .
Properties
IUPAC Name |
6-azabicyclo[3.2.1]octan-5-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-6-8-3-1-2-7(4-8)5-9-8/h7,9-10H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMZGVMBASFTHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(NC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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